Methyl 2-(methylamino)benzoate
Methyl 2-(methylamino)benzoate
Methyl N-methylanthranilate is a methyl ester resulting from the formal condensation of the carboxy group of N-methylanthranilic acid with methanol. It has a role as a fungal metabolite, a plant metabolite and an animal metabolite. It is a benzoate ester, a methyl ester, a secondary amino compound and a substituted aniline. It is functionally related to a N-methylanthranilic acid.
Methyl 2-(methylamino)benzoate is a natural product found in Glycine max, Citrus reticulata, and other organisms with data available.
See also: Mandarin oil (part of).
Methyl 2-(methylamino)benzoate is a natural product found in Glycine max, Citrus reticulata, and other organisms with data available.
See also: Mandarin oil (part of).
Brand Name:
Vulcanchem
CAS No.:
85-91-6
VCID:
VC21175660
InChI:
InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3
SMILES:
CNC1=CC=CC=C1C(=O)OC
Molecular Formula:
C9H11NO2
Molecular Weight:
165.19 g/mol
Methyl 2-(methylamino)benzoate
CAS No.: 85-91-6
Cat. No.: VC21175660
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl N-methylanthranilate is a methyl ester resulting from the formal condensation of the carboxy group of N-methylanthranilic acid with methanol. It has a role as a fungal metabolite, a plant metabolite and an animal metabolite. It is a benzoate ester, a methyl ester, a secondary amino compound and a substituted aniline. It is functionally related to a N-methylanthranilic acid. Methyl 2-(methylamino)benzoate is a natural product found in Glycine max, Citrus reticulata, and other organisms with data available. See also: Mandarin oil (part of). |
|---|---|
| CAS No. | 85-91-6 |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | methyl 2-(methylamino)benzoate |
| Standard InChI | InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3 |
| Standard InChI Key | GVOWHGSUZUUUDR-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC=C1C(=O)OC |
| Canonical SMILES | CNC1=CC=CC=C1C(=O)OC |
| Boiling Point | 256 °C @ 760 MM HG 255.00 to 256.00 °C. @ 760.00 mm Hg |
| Colorform | PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE CRYSTALS FROM PETROLEUM ETHER |
| Flash Point | 91 °C |
| Melting Point | 18.5-19.5 °C 19 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator